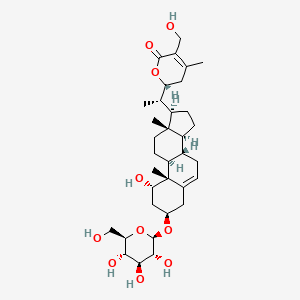
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.729 g/mol . This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the positions adjacent to the nitrogen atoms. Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- include other benzimidazole derivatives such as:
- 1-(4-chlorobenzoyl)-2-methylbenzimidazole
- 1-(4-chlorobenzoyl)-5-methylbenzimidazole
- 1-(4-chlorobenzoyl)-6-methylbenzimidazole These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
108664-32-0 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(16(21)12-7-9-13(18)10-8-12)20-15-6-4-3-5-14(15)19(2)17(20)22/h3-10H,1H2,2H3 |
Clave InChI |
YOUHQJFZNCEPKX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N(C1=O)C(=C)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


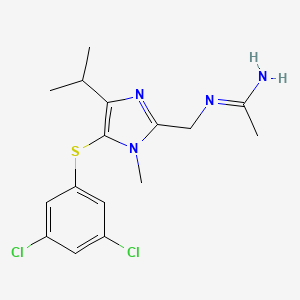
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)

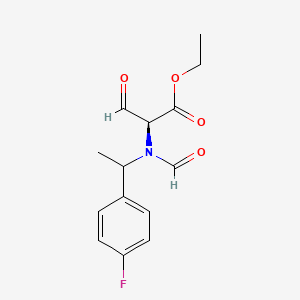
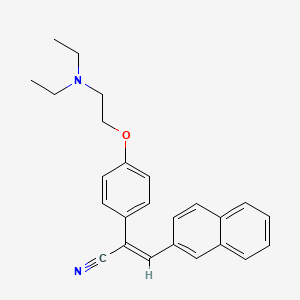
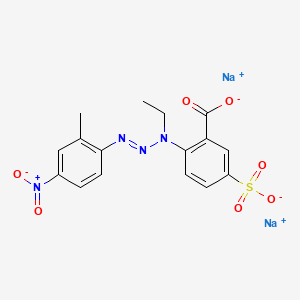
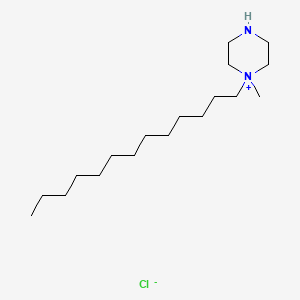
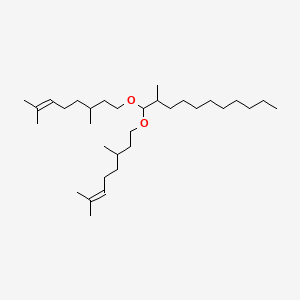
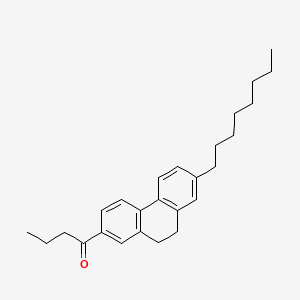
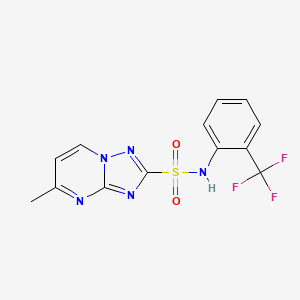
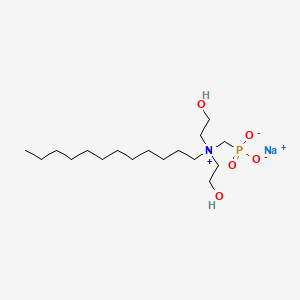
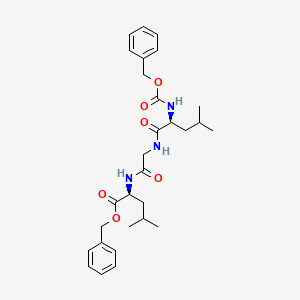
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
